(R)-(+)-2,3,4,5,6-PENTAFLUOROSTYRENE OXIDE
(R)-(+)-2,3,4,5,6-PENTAFLUOROSTYRENE OXIDE
Brand Name:
Vulcanchem
CAS No.:
121680-77-1
VCID:
VC0050971
InChI:
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1
SMILES:
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula:
C8H3F5O
Molecular Weight:
210.1 g/mol
(R)-(+)-2,3,4,5,6-PENTAFLUOROSTYRENE OXIDE
CAS No.: 121680-77-1
Main Products
VCID: VC0050971
Molecular Formula: C8H3F5O
Molecular Weight: 210.1 g/mol
CAS No. | 121680-77-1 |
---|---|
Product Name | (R)-(+)-2,3,4,5,6-PENTAFLUOROSTYRENE OXIDE |
Molecular Formula | C8H3F5O |
Molecular Weight | 210.1 g/mol |
IUPAC Name | (2R)-2-(2,3,4,5,6-pentafluorophenyl)oxirane |
Standard InChI | InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1 |
Standard InChIKey | ZUZPTXICNGFRDG-REOHCLBHSA-N |
Isomeric SMILES | C1[C@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES | C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES | C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
PubChem Compound | 11287268 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume